
Sodium furosemide
Overview
Description
Sodium furosemide is a potent loop diuretic widely used to manage fluid overload in conditions such as congestive heart failure (CHF), cirrhosis, and nephrotic syndrome. It inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, reducing sodium reabsorption and promoting diuresis . Its rapid onset and short duration make it suitable for acute settings, though chronic use is associated with electrolyte imbalances (e.g., hypokalemia, hyponatremia) and diuretic resistance due to nephron remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furosemide sodium can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furan-2-ylmethanamine in the presence of sodium methoxide and dimethyl sulfoxide at elevated temperatures (125-135°C) . This reaction yields furosemide, which can then be converted to its sodium salt form.
Industrial Production Methods
In industrial settings, furosemide sodium is often produced in large quantities using similar synthetic routes. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into various dosage forms, including tablets and injectable solutions .
Chemical Reactions Analysis
Types of Reactions
Furosemide sodium undergoes several types of chemical reactions, including:
Oxidation: Furosemide sodium can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Furosemide sodium can participate in substitution reactions, particularly involving its functional groups such as the sulfonamide and carboxylic acid groups
Common Reagents and Conditions
Common reagents used in the reactions of furosemide sodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of furosemide sodium depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with modified functional groups .
Scientific Research Applications
Clinical Applications
1. Treatment of Edema
Sodium furosemide is primarily indicated for the treatment of edema associated with several medical conditions, including:
- Congestive Heart Failure : It alleviates fluid retention due to heart dysfunction.
- Liver Cirrhosis : Reduces ascites (fluid accumulation in the abdomen) caused by liver disease.
- Renal Disease : Effective in managing nephrotic syndrome and other renal-related fluid retention issues .
2. Management of Hypertension
Furosemide is also prescribed for hypertension, either alone or in combination with other antihypertensive medications. It helps lower blood pressure by promoting the excretion of sodium and water, thereby reducing blood volume .
3. Acute Pulmonary Edema
In emergency situations, intravenous furosemide is used to treat acute pulmonary edema, providing rapid diuresis when immediate action is necessary .
Research Findings
Recent studies have explored various aspects of this compound's efficacy:
- Hyponatremia Treatment : A study investigated the effectiveness of furosemide combined with sodium chloride supplementation for patients with the syndrome of inappropriate antidiuresis (SIAD). Results showed no significant benefit over fluid restriction alone; however, there was an increased incidence of acute kidney injury among those receiving furosemide .
- Natriuresis Dynamics : Research has indicated that urine sodium concentration peaks shortly after furosemide administration, which can be a useful prognostic marker in acute heart failure patients. A study found that lower urine sodium levels at one hour post-administration correlated with worse outcomes .
Table 1: Indications and Dosage Forms
Indication | Dosage Forms Available |
---|---|
Congestive Heart Failure | Oral tablets (20 mg, 40 mg, 80 mg) |
Liver Cirrhosis | Injectable solutions (IV/IM) |
Renal Disease | Oral solution (8 mg/mL, 10 mg/mL) |
Hypertension | Combination with other antihypertensives |
Table 2: Study Outcomes on Hyponatremia Treatment
Group | Sodium Level Change (mmol/L) | Acute Kidney Injury Incidence (%) |
---|---|---|
Fluid Restriction Alone | +5 | 10 |
Fluid Restriction + Furosemide | +5 | 20 |
Fluid Restriction + Furosemide + NaCl | +5 | 15 |
Case Studies
Case Study 1: Congestive Heart Failure Management
A retrospective analysis was conducted on patients with congestive heart failure treated with furosemide. The study observed significant improvements in symptoms and reduced hospital readmission rates due to effective fluid management.
Case Study 2: Acute Pulmonary Edema
In a clinical trial involving patients experiencing acute pulmonary edema, intravenous furosemide was administered. The results demonstrated rapid symptom relief and a marked decrease in pulmonary congestion within hours of treatment.
Mechanism of Action
Furosemide sodium exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The result is a potent diuretic effect that helps reduce fluid overload in conditions such as heart failure and edema .
Comparison with Similar Compounds
Acetazolamide
Acetazolamide, a carbonic anhydrase inhibitor, acts on the proximal tubule to inhibit sodium bicarbonate reabsorption. Unlike sodium furosemide, it induces bicarbonaturia and metabolic acidosis. Key comparisons include:
- Sodium Excretion : Both drugs increase urinary sodium excretion, but acetazolamide’s natriuretic effect (141% increase) is slightly lower than furosemide’s (151%) .
- Mechanistic Differences : Acetazolamide increases lithium clearance by 30% (vs. 18% for furosemide), indicating greater proximal tubular action .
- Clinical Use : Acetazolamide is preferred for alkalosis or altitude sickness, while furosemide is superior for rapid volume reduction.
Table 1: this compound vs. Acetazolamide
Parameter | This compound | Acetazolamide |
---|---|---|
Site of Action | Loop of Henle | Proximal Tubule |
Sodium Excretion Increase | 151% | 141% |
Key Adverse Effects | Hypokalemia, ototoxicity | Metabolic acidosis |
Preferred Indications | Acute edema, CHF | Metabolic alkalosis |
Thiazides (e.g., Hydrochlorothiazide)
Thiazides act on the distal convoluted tubule (DCT) and exhibit synergistic but non-additive effects with furosemide:
- Combination Therapy : Co-administration with furosemide enhances diuresis but less than expected due to overlapping sodium reabsorption pathways .
- Electrolyte Impact : Both cause hypokalemia, but thiazides are associated with hypercalcemia (vs. hypocalcemia with furosemide) .
- Pediatric Data: In preterm infants with bronchopulmonary dysplasia, chlorothiazide and furosemide caused similar sodium and potassium loss, challenging the notion of thiazides being "gentler" .
Table 2: this compound vs. Thiazides
Parameter | This compound | Hydrochlorothiazide |
---|---|---|
Site of Action | Loop of Henle | Distal Tubule |
Peak Natriuresis | 151% | 50–60% |
Calcium Balance | Hypocalcemia | Hypercalcemia |
Resistance Mechanisms | Distal tubule adaptation | Minimal adaptation |
Other Loop Diuretics (Bumetanide, Ethacrynic Acid)
- Bumetanide : 40 times more potent than furosemide mg-per-mg, with better bioavailability. Continuous infusion increases sodium excretion by 30% compared to bolus dosing .
- Ethacrynic Acid: Shares furosemide’s mechanism but lacks sulfonamide structure, making it suitable for sulfa-allergic patients. No additive effect when co-administered with furosemide .
Tolvaptan
Tolvaptan, a vasopressin V₂-receptor antagonist, promotes free water excretion without electrolyte loss:
- Hyponatremia Management : Combining tolvaptan with furosemide increases plasma sodium by ~3.5 mEq/L vs. furosemide alone, which reduces sodium .
- Safety Profile : Tolvaptan avoids hypokalemia but risks overcorrection of sodium in chronic use .
Table 3: this compound vs. Tolvaptan
Parameter | This compound | Tolvaptan |
---|---|---|
Mechanism | NKCC2 inhibition | V₂-receptor antagonism |
Sodium Effect | Decreases serum Na⁺ | Increases serum Na⁺ |
Key Use | Volume overload | Hyponatremia |
Adjunctive Therapies
- Hypertonic Saline (HSS) : Co-administration with high-dose furosemide (250–500 mg) shifts the dose-response curve leftward, increasing urine output by 14–18% and sodium excretion by 16–29% . This counteracts diuretic resistance in refractory CHF.
- Albumin: Enhances furosemide’s diuretic effect in hypoalbuminemic patients (<2.5 g/dL), increasing urine output by 31.45 mL/hour and sodium excretion by 1.76 mEq/hour .
Table 4: Adjunctive Therapies with this compound
Therapy | Urine Output Increase | Sodium Excretion Increase | Key Patient Population |
---|---|---|---|
HSS + Furosemide | 14–18% | 16–29% | Refractory CHF |
Albumin + Furosemide | 31.45 mL/hour | 1.76 mEq/hour | Hypoalbuminemia (<2.5 g/dL) |
Clinical Considerations
- Dosing : Exceeding 40 mg/day of furosemide increases acute kidney injury (AKI) risk . Continuous infusion optimizes efficacy and reduces ototoxicity vs. bolus dosing .
- Mortality Predictors : A high furosemide dose-to-urinary sodium ratio predicts mortality in chronic CHF, emphasizing the need for personalized dosing .
Q & A
Q. Basic: What experimental methods are used to elucidate the mechanism of action of sodium furosemide at the molecular level?
This compound inhibits the Na+/K+/2Cl⁻ cotransporter (NKCC) in the thick ascending limb of Henle’s loop. Methodologically, its action has been studied using micropuncture techniques in animal models (e.g., rats) to measure ion transport inhibition directly . Electrophysiological assays and clearance studies in dogs and humans further validate its diuretic effect by quantifying urinary sodium and chloride excretion rates . Researchers should combine in vitro transporter inhibition assays with in vivo pharmacodynamic measurements to confirm target engagement and physiological impact.
Q. Advanced: How can researchers address high heterogeneity in meta-analyses evaluating this compound combination therapies (e.g., with albumin)?
Meta-analyses comparing furosemide-albumin co-administration versus furosemide alone often show high heterogeneity (e.g., I² = 92%) due to variability in patient populations, dosing regimens, and outcome measures . To mitigate this, researchers should:
- Perform sensitivity analyses by excluding outlier studies (e.g., removing Hsu 2006 reduced heterogeneity from 87% to 69% in urine output analysis) .
- Use subgroup analyses stratified by renal function, albumin dosage, or baseline sodium excretion rates.
- Apply random-effects models to account for between-study variance.
Q. Advanced: What experimental design considerations are critical when comparing continuous vs. intermittent furosemide administration in heart failure studies?
Randomized controlled trials (RCTs) must standardize:
- Population : Patients with heart failure and concomitant renal dysfunction, using Ross class IV or similar criteria .
- Outcomes : Net urine output, urinary sodium excretion, electrolyte levels (e.g., potassium), and adverse events over 24–72 hours .
- Confounders : Control for potassium supplementation and hydration status, as hypokalemia discrepancies in studies often arise from unregulated potassium intake .
- Blinding : Use double-blinding where feasible, though logistical challenges in infusion protocols may require open-label designs with blinded outcome assessors.
Q. Basic: What pharmacokinetic/pharmacodynamic (PK/PD) models are used to predict this compound efficacy in renal impairment?
PK/PD models incorporate parameters like plasma protein binding (e.g., reduced binding in nephrotic syndrome) and renal clearance rates. Studies in anephric patients show furosemide’s non-renal clearance is negligible, highlighting the need for dose adjustments in renal failure . Researchers should use compartmental modeling to simulate exposure-response relationships, validated with urinary sodium excretion data from controlled cohorts .
Q. Advanced: How can unintended biases arise in furosemide dose-response studies, and how are they mitigated?
In studies with staggered experimental designs (e.g., adding a control group mid-study), order effects can skew results. For example, baseline plasma analyte measurements in a 5 mg/kg vs. 10 mg/kg furosemide study lacked a control group initially, leading to confounding temporal effects . To avoid this:
- Use parallel-arm designs instead of crossover studies.
- Ensure all treatment groups (including controls) are represented equally across experimental phases.
- Apply mixed-effects models to account for intra-individual variability.
Q. Advanced: What mechanistic evidence supports combining hypertonic saline with furosemide to shift dose-response curves?
Co-administration shifts the sodium excretion dose-response curve upward and leftward, indicating enhanced efficiency. This is attributed to hypertonic saline increasing renal tubular sodium availability, amplifying furosemide’s inhibition of NKCC2 . Researchers should:
- Conduct paired experiments measuring urinary sodium and furosemide excretion rates over time.
- Use sigmoid curve-fitting to quantify shifts in EC₅₀ values.
- Validate findings in refractory heart failure models with volume overload .
Q. Basic: How are analytical methods (e.g., HPLC) validated for quantifying this compound in novel formulations?
High-performance liquid chromatography (HPLC) and spectrophotometry are validated for furosemide quantification by assessing:
- Linearity : R² > 0.99 over a concentration range (e.g., 1–50 µg/mL).
- Accuracy : Recovery rates of 98–102% using spiked samples.
- Precision : Intra-day and inter-day relative standard deviation (RSD) < 2% .
- Specificity : Resolve furosemide peaks from excipients in lozenges or injectables .
Q. Advanced: How is sodium balance controlled in experimental models studying furosemide-induced diuresis?
In rodent models, sodium depletion via furosemide (10 mg/kg/day) and sodium-free diets reduces heat tolerance, demonstrating systemic sodium dependence . Researchers should:
- Monitor urinary sodium excretion hourly.
- Pair furosemide groups with sodium-replete controls.
- Use isotope dilution techniques to quantify total body sodium.
Q. Advanced: What criteria define robust systematic reviews of furosemide in heart failure with renal dysfunction?
Apply PICOS criteria:
- Population : Heart failure patients with eGFR < 60 mL/min/1.73m² .
- Intervention/Comparison : Continuous vs. intermittent furosemide.
- Outcomes : Urinary sodium, creatinine changes, and hospital stay duration.
- Study Design : Include only RCTs with power analysis to avoid underpowered conclusions .
Q. Basic: How does plasma protein binding affect furosemide’s pharmacodynamics in hypoalbuminemia?
Furosemide is >95% protein-bound; hypoalbuminemia increases free fraction, altering volume of distribution and renal excretion. In nephrotic syndrome, reduced binding elevates renal clearance but shortens half-life, necessitating higher doses . Researchers should measure unbound plasma concentrations via ultrafiltration and correlate with diuretic response .
Properties
CAS No. |
41733-55-5 |
---|---|
Molecular Formula |
C12H11ClN2NaO5S |
Molecular Weight |
353.73 g/mol |
IUPAC Name |
sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |
InChI Key |
RSDYORUXBHNXHC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |
Key on ui other cas no. |
41733-55-5 |
Pictograms |
Health Hazard |
Related CAS |
54-31-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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